tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BN2O5/c1-20(2,3)29-19(28)26-12-10-23(11-13-26)16-14-15(8-9-17(16)25-18(23)27)24-30-21(4,5)22(6,7)31-24/h8-9,14H,10-13H2,1-7H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCDWZIYOONLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CCN(CC4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a novel spirocyclic indoline derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a spiro[indoline-3,4'-piperidine] core and a dioxaborolane moiety. The synthesis of such compounds often involves diastereoselective cycloisomerization techniques, which have been employed to create various spirocyclic derivatives with significant biological activities .
Antitumor Activity
Recent studies indicate that spirocyclic indoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds related to this compound have shown significant inhibition against A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer) cell lines. One derivative demonstrated an IC50 value of 30.03 ± 0.43 µg/mL against BEL-7402 cells .
The mechanism by which these compounds exert their antitumor effects may involve several pathways:
- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to key proteins involved in tumor progression such as CDK and EGFR. For example, the binding energy of one derivative with CDK was calculated at -44.3583 kcal/mol .
- Cytotoxicity : The presence of the spirocyclic structure is believed to enhance cytotoxicity by disrupting cellular processes essential for cancer cell survival .
Additional Pharmacological Effects
Beyond anticancer properties, spiro[indoline] derivatives have been investigated for other biological activities:
- Antidepressant Properties : Some related compounds have been reported to possess antidepressant effects through modulation of neurotransmitter systems .
- Antimicrobial Activity : Certain spirocyclic analogs have shown promising antimicrobial properties against various pathogens .
Case Study 1: Antitumor Efficacy
A study evaluated a series of spiro[indoline] derivatives for their antiproliferative activities. Among these derivatives, one compound exhibited a significant reduction in cell viability across multiple cancer cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds against specific targets in cancer therapy .
Case Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant potential of spiro[indoline] derivatives, researchers found that specific substitutions on the aromatic ring significantly influenced the pharmacological profile. The lead compound demonstrated enhanced activity in animal models compared to traditional antidepressants .
Data Summary Table
| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µg/mL) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| B5 | Antitumor | BEL-7402 | 30.03 ± 0.43 | -44.3583 |
| Tert-butyl | Antidepressant | N/A | N/A | N/A |
| Spiro Derivative | Antimicrobial | Various | N/A | N/A |
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structure allows it to interact with biological targets effectively. Its spiro-indoline framework is known for its bioactivity, making it a candidate for the development of new pharmaceuticals .
- It has been studied for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels .
- Anticancer Activity :
- Antimicrobial Properties :
Materials Science Applications
- Polymer Chemistry :
- Sensors and Catalysts :
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Bioactive Spiro-Indolines: A New Class of Anticancer Agents" | Cancer Research | Identified potential anticancer activity against breast cancer cell lines with IC50 values indicating significant efficacy. |
| "Boron-Derived Compounds in Polymer Science" | Materials Development | Demonstrated enhanced mechanical properties in polymer blends containing boron-dioxaborolane derivatives. |
| "Antimicrobial Activity of Novel Boron Compounds" | Microbiology | Reported effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations. |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1253288-12-8
- Molecular Formula : C₂₃H₃₃BN₂O₅
- Molecular Weight : ~428.34 g/mol
- Purity : ≥95% (available in 100 mg to 1 g quantities) .
Structural Features :
This compound consists of a spirocyclic framework integrating an indoline-2-one moiety fused to a piperidine ring. The 5-position of the indoline is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Comparison with Similar Compounds
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
Key Differences :
- Core Structure : Isoindoline replaces the spiro[indoline-3,4'-piperidine] framework, eliminating the spirocyclic complexity.
- Applications : Primarily used as a boronate ester intermediate but lacks the spirocyclic system’s conformational rigidity, which may influence binding affinity in biological targets.
tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Key Differences :
- Substituent : The boronate ester is replaced by a trifluoromethyl (-CF₃) group.
- Electronic Effects : -CF₃ is electron-withdrawing, enhancing metabolic stability and altering solubility (logP increases by ~1.5 compared to the boronate analog).
- Reactivity : Lacks boronate-mediated cross-coupling utility but offers improved resistance to oxidative degradation.
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Key Differences :
- Substituent : Methoxy (-OCH₃) replaces the boronate ester.
- Applications: Limited utility in cross-coupling but may exhibit improved solubility in polar solvents (e.g., logD ~1.2 vs. ~2.5 for the boronate analog).
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Key Differences :
- Substituent : Hydroxyl (-OH) replaces the boronate ester.
- Polarity : Increased hydrophilicity (logP ~0.8) due to hydrogen-bonding capacity.
- Reactivity : Susceptible to oxidation and conjugation reactions (e.g., glucuronidation), limiting stability in biological systems.
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Key Properties
Q & A
Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?
Methodological Answer: The compound’s safety profile requires adherence to strict protocols:
- Hazard Identification : Classified under GHS for acute toxicity (oral, Category 4), skin irritation (Category 2), and eye irritation (Category 2A) based on structurally similar spiro-piperidine derivatives .
- Handling Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid heat sources and ignition due to flammability risks .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronate ester hydrolysis .
- Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention .
Q. What are the key steps for synthesizing this compound, and how can purity (>95%) be ensured?
Methodological Answer: Synthesis typically involves:
Spiro-Indoline Formation : Condensation of indoline-2-one with tert-butyl piperidine carboxylate under acidic conditions (e.g., HCl/EtOH) .
Boronate Ester Installation : Miyaura borylation using Pd(dppf)Cl₂ catalyst, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and KOAc in dioxane (80–100°C, 12–24 hrs) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) to achieve >95% purity. LC-MS and ¹H/¹³C NMR validate structural integrity .
Advanced Research Questions
Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions in complex molecular systems?
Methodological Answer: The boronate ester moiety enables cross-coupling, but steric hindrance from the spiro-piperidine system requires tailored conditions:
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 improves yields for bulky substrates .
- Solvent Optimization : Use THF/H₂O (3:1) with K₂CO₃ as base to enhance solubility .
- Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify intermediates. For low reactivity, microwave-assisted heating (120°C, 30 min) accelerates coupling .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility or impurities:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 25°C) can resolve overlapping peaks caused by spiro-ring puckering .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₃₃BN₂O₅) and rule out adducts (e.g., Na⁺/K⁺) .
- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) provides definitive bond angles and torsional strain data .
Q. What computational approaches are recommended for predicting reaction pathways involving this compound?
Methodological Answer: Leverage quantum chemistry and machine learning (ML):
- Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model boronate ester activation energies .
- Transition State Analysis : IRC calculations identify intermediates in Suzuki-Miyaura coupling .
- ML-Guided Optimization : Train models on reaction yield datasets (temperature, catalyst, solvent) to predict optimal conditions .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer: Troubleshooting strategies include:
- Protecting Group Strategy : Use tert-butyl carbamate (Boc) to shield the piperidine nitrogen during boronate installation .
- Byproduct Analysis : LC-MS monitoring detects hydrolyzed boronate esters (retention time shifts); add molecular sieves to scavenge H₂O .
- Scale-Up Adjustments : For >1g scales, switch from batch to flow chemistry to improve heat/mass transfer .
Q. What are the implications of steric effects on the compound’s reactivity in organometallic reactions?
Methodological Answer: The spiro-indoline core imposes steric constraints:
- Ligand Design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning by coordinating with the piperidine nitrogen .
- Substrate Scope : Test coupling partners with electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity .
- Solvent Effects : Low-polarity solvents (toluene) reduce aggregation of sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
